molecular formula C24H20ClN5O3 B2439292 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide CAS No. 902922-22-9

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide

Cat. No. B2439292
CAS RN: 902922-22-9
M. Wt: 461.91
InChI Key:
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Description

The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple rings and functional groups. Detailed molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a triazole ring might confer some degree of polarity to the compound .

Scientific Research Applications

H1-Antihistaminic Activity

A significant application of this compound is in the field of H1-antihistaminic activity. Studies have demonstrated that various derivatives of the 1,2,4-triazoloquinazoline class, including those with structural similarities to the specified compound, show promising H1-antihistaminic effects. For example, Gobinath et al. (2015) found that certain 1,2,4-triazoloquinazoline derivatives exhibited potent H1-antihistaminic activity with minimal sedative effects, comparable to traditional antihistamines like chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015). Similarly, Alagarsamy et al. (2007) synthesized a series of 1,2,4-triazoloquinazoline derivatives that showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as H1-antihistaminic agents (Alagarsamy, Solomon, & Murugan, 2007).

Anticancer Activity

Another area of research for this compound is in the field of anticancer activity. Reddy et al. (2015) reported that certain 1,2,4-triazoloquinazoline derivatives exhibited notable cytotoxic effects against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Antimalarial Agent Development

This compound has also been studied in the context of antimalarial research. Danylchenko et al. (2018) developed quality control methods for a leader compound among [1,2,4]triazoloquinazoline derivatives, which showed promise as antimalarial agents, suggesting a potential application in this domain (Danylchenko et al., 2018).

Molecular Structure and Spectroscopic Studies

The compound's molecular structure and vibrational properties have been a subject of research as well. Wu et al. (2022) conducted a detailed study on the molecular structure, spectroscopic properties, and activity evaluation of a 1,2,4-triazoloquinazolin derivative, providing insights into its molecular characteristics and interactions (Wu et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Triazole compounds have been found to interact with a variety of enzymes and receptors, leading to a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity and potential therapeutic applications. Given the biological activity of other triazole compounds, it could be interesting to explore the potential antimicrobial, antiviral, or anticancer activities of this compound .

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O3/c25-17-9-7-16(8-10-17)15-29-23(32)19-5-1-2-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-14-18-4-3-13-33-18/h3-4,7-10,13,19-20,24,28H,1-2,5-6,11-12,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKWGKLEZNBGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=CO4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide

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